2-Amino-N-butyl-N-methylpropanamide hydrochloride

Description

Systematic IUPAC Nomenclature Analysis

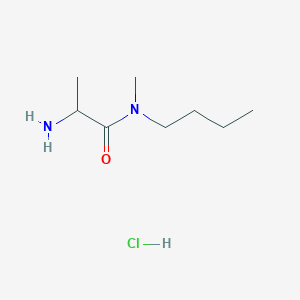

The compound 2-amino-N-butyl-N-methylpropanamide hydrochloride is systematically named according to IUPAC guidelines. The parent chain is a three-carbon propanamide backbone (CH₃-CH₂-CONH₂), with substituents as follows:

- An amino group (-NH₂) at the second carbon (C2) of the propanamide chain.

- A butyl group (-C₄H₉) and a methyl group (-CH₃) attached to the amide nitrogen.

- A hydrochloride salt formed via protonation of the amino group.

The IUPAC name reflects these features in sequence:

- Propanamide (three-carbon chain with a terminal amide group).

- N-butyl-N-methyl (substituents on the amide nitrogen).

- 2-amino (amino group at C2).

- Hydrochloride (counterion).

The structural validity is confirmed by the SMILES notation CC(N)C(N(CCCC)C)=O.[H]Cl, which aligns with the systematic name.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by the following descriptors:

Alternative names include:

- N-butyl-N-methyl-2-aminopropanamide hydrochloride

- 2-Amino-N-butyl-N-methylpropanamide hydrochloride

Structural Relationship to α-Aminoisobutyric Acid (Aib) Derivatives

The compound shares a structural lineage with α-aminoisobutyric acid (Aib) , a non-proteinogenic amino acid with the formula H₂N-C(CH₃)₂-COOH. Key comparative features:

| Feature | Aib | 2-Amino-N-butyl-N-methylpropanamide HCl |

|---|---|---|

| Core Structure | α-amino carboxylic acid | α-amino amide |

| Substituents at C2 | Geminal dimethyl groups | Amino group and amide nitrogen substituents |

| Functional Group | Carboxylic acid (-COOH) | Amide (-CONR₂) and hydrochloride salt |

The transformation from Aib to this derivative involves:

- Amidation : Replacement of Aib’s carboxylic acid with an amide group (-CONR₂).

- N-alkylation : Introduction of a butyl and methyl group on the amide nitrogen.

- Salt Formation : Protonation of the amino group by hydrochloric acid.

This structural modification enhances steric hindrance compared to Aib, a feature critical in peptide synthesis for inducing helical conformations. The gem-dimethyl motif in Aib is replaced by a more complex substitution pattern, altering solubility and reactivity.

Properties

IUPAC Name |

2-amino-N-butyl-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-4-5-6-10(3)8(11)7(2)9;/h7H,4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIVDSXZYXAPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Amidation

- The synthesis often starts from (S)-2-Aminopropanoic acid or its ester derivatives.

- The amino group may be temporarily protected to prevent side reactions.

- The carboxylic acid group is activated using coupling reagents such as N,N’-Dicyclohexylcarbodiimide (DCC) or PyBroP for amidation with suitable amines, forming an intermediate amide.

Alkylation Steps

- Methylation of the amide nitrogen is typically achieved using methyl iodide in the presence of a strong base like sodium hydride.

- Butylation, to introduce the N-butyl substituent, can be performed via alkylation with butyl bromide or related alkyl halides under basic conditions.

- These alkylations are conducted under controlled temperatures to maintain stereochemical integrity.

Deprotection and Hydrochloride Salt Formation

- After alkylation, protecting groups are removed under mild acidic or basic conditions depending on the protecting group used.

- The free amide is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing solubility and stability.

- Salt formation is often done by bubbling HCl gas into an anhydrous ethanol solution of the amide or by addition of concentrated HCl under controlled pH conditions.

Industrial and Laboratory Scale Production

Batch and Continuous Flow Processes

- Industrial synthesis employs automated reactors for amidation and alkylation steps, optimizing reaction times and yields.

- Continuous flow chemistry has been explored for similar amide syntheses to improve conversion rates and scalability, as reported in flow protocols for related amino amides.

Purification Techniques

- Crystallization from ethanol/water mixtures (e.g., 3:1 v/v) is the preferred method to achieve high purity (>98%).

- Chromatographic methods, including reverse-phase HPLC and chiral chromatography (e.g., Chiralpak IC columns), are employed for purity and enantiomeric excess verification.

- Enzymatic resolution using lipases such as Candida antarctica can be used to enhance enantiomeric purity beyond 99.5%.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Starting Material | (S)-2-Aminopropanoic acid or ester | Amino group protection if needed | High purity starting material |

| Amidation | DCC or PyBroP, amine coupling | Room temperature to mild heating | Formation of intermediate amide |

| Methylation | Methyl iodide, NaH (base) | Controlled temperature (0–25 °C) | Efficient N-methylation |

| Butylation | Butyl bromide, base (e.g., NaH, K2CO3) | Anhydrous conditions preferred | N-butyl substitution |

| Deprotection | Acidic or basic conditions depending on protecting group | Mild conditions to preserve stereochemistry | Free amide obtained |

| Hydrochloride Salt Formation | HCl gas bubbling in ethanol or aqueous HCl | pH monitored for stoichiometric equivalence | Stable hydrochloride salt |

| Purification | Recrystallization (ethanol/water), chromatography | Chiral HPLC for enantiomeric purity | >98% purity, >99.5% ee achievable |

Research Findings and Optimization Notes

- Enantiomeric Purity: Maintaining the (S)-configuration is critical. Use of stereospecific starting materials and mild reaction conditions prevents racemization.

- Reaction Monitoring: pH titration during hydrochloride salt formation ensures complete conversion without excess acid.

- Yield Improvements: Continuous flow synthesis protocols have shown improved conversion rates and scalability for similar amides, suggesting potential for industrial adaptation.

- Purification: Recrystallization from ethanol/water mixtures is effective; however, chiral chromatography or enzymatic resolution may be necessary for pharmaceutical-grade purity.

- Quality Control: High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid (TFA) gradients is standard for purity assessment.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-butyl-N-methylpropanamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions typically produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various amides or esters.

Scientific Research Applications

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly in understanding the mechanisms of action for certain enzymes involved in metabolic pathways. Its ability to interact with biological systems makes it a valuable tool for researchers investigating enzyme kinetics and inhibition .

2.2 Buffering Agent in Biochemical Assays

Due to its chemical properties, this compound can act as a buffering agent in various biochemical assays. This application is critical in maintaining pH stability during experiments, which is essential for accurate results in enzymatic reactions and other biochemical processes .

Material Science Applications

3.1 Polymer Synthesis

In material science, this compound has potential applications in the synthesis of polymers and copolymers. Its amine group can react with various monomers to create polymeric materials with specific properties suitable for coatings, adhesives, and other applications .

3.2 Surface Modification

The use of 2-amino compounds for surface modification of materials is gaining attention. By functionalizing surfaces with this compound, researchers can enhance properties such as adhesion, wettability, and biocompatibility, which are important for applications in biomedical devices and sensors .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceuticals | Intermediate for Levetiracetam synthesis |

| Potential anticancer activity | |

| Biochemical Research | Enzyme inhibition studies |

| Buffering agent in assays | |

| Material Science | Polymer synthesis |

| Surface modification |

Mechanism of Action

The mechanism by which 2-Amino-N-butyl-N-methylpropanamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-N-butyl-N-methylpropanamide hydrochloride with structurally related propanamide derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Branching Effects: The N-butyl vs. N-isobutyl substitution (e.g., 2-Amino-N-butyl vs. 2-Amino-N-isobutyl) influences lipophilicity and metabolic stability.

Amino Group Position: Moving the amino group from C2 to C3 (as in 3-Amino-N-isobutylpropanamide) alters hydrogen-bonding capacity, affecting interactions with biological targets .

Salt Form and Solubility: Dihydrochloride salts (e.g., the dimethylaminoethyl derivative) exhibit higher aqueous solubility, making them suitable for intravenous formulations .

Aromatic vs. Aliphatic Substituents :

- The 4-fluorophenyl group in the fluorinated derivative enhances binding to aromatic receptors, expanding utility in agrochemicals and CNS drugs .

Chiral Centers: The (S)-enantiomer of 2-Amino-N-methylpropanamide highlights the role of stereochemistry in drug activity and synthesis .

Biological Activity

2-Amino-N-butyl-N-methylpropanamide hydrochloride, a compound with the CAS number 1236263-35-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

- Molecular Formula : C₈H₁₉ClN₂O

- Molecular Weight : 194.71 g/mol

- CAS Number : 1236263-35-6

The biological activity of this compound primarily stems from its structural characteristics, which allow for interactions with various biological targets. The compound is known to act as an inhibitor in several pathways, particularly those related to cancer cell proliferation and inflammation.

Key Mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent.

- Anti-inflammatory Effects : The compound exhibits properties that may modulate inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.

Biological Activity Overview

Recent research has highlighted the diverse biological activities associated with this compound. The following table summarizes key findings from various studies:

| Study | Cell Lines/Models | Biological Activity | IC50 Values |

|---|---|---|---|

| Study A | A375 Melanoma | Anti-proliferative | 7.0 - 9.9 µM |

| Study B | D54 Glioblastoma | Anti-proliferative | 10.7 - 17.3 µM |

| Study C | SET-2 Leukemia | Anti-proliferative | 70 - 90% viability reduction |

| Study D | In vivo Mouse Model | Anti-inflammatory | Not specified |

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer properties of this compound, researchers treated human melanoma cells (A375) and glioblastoma cells (D54) with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, particularly pronounced in the SET-2 leukemia model, where treatment led to significant reductions in tumor growth markers.

Case Study 2: In Vivo Efficacy

An in vivo study utilized a JAK2V617F myelofibrosis mouse model to assess the therapeutic efficacy of the compound. MRI imaging indicated a marked reduction in spleen volume after treatment, suggesting effective modulation of hematopoietic malignancies.

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-N-butyl-N-methylpropanamide hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or amidation reactions. For example:

- Step 1: React 2-aminopropanoic acid derivatives with N-butyl-N-methylamine in the presence of a coupling agent (e.g., EDC or DCC) under anhydrous conditions .

- Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or methanol) .

Optimization: - Control reaction temperature (e.g., 0–25°C) to minimize side reactions like over-alkylation.

- Use bases (e.g., NaOH) to deprotonate intermediates and enhance nucleophilicity .

- Monitor purity via TLC or HPLC at each stage .

Advanced: How to resolve contradictions in spectroscopic data (NMR, IR) for structural confirmation of this compound?

Answer:

Discrepancies often arise from proton exchange in the amino group or solvent effects. Methodology:

- NMR: Use DMSO-d6 to observe NH protons (δ 1.5–2.5 ppm for butyl/methyl groups; δ 6.5–8.0 ppm for amide protons). Compare with computed spectra (DFT) for validation .

- IR: Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹). Discrepancies may indicate incomplete salt formation or hydration—re-crystallize from ethanol/HCl .

- Cross-validation: Pair with mass spectrometry (ESI-MS) to verify molecular ion peaks ([M+H]⁺ expected at m/z ~235) .

Basic: What experimental protocols ensure stability during storage of this compound?

Answer:

- Storage conditions: Keep at −20°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the amide bond .

- Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., free amine or carboxylic acid) .

Advanced: How to design assays for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Target selection: Prioritize enzymes with known affinity for branched-chain amides (e.g., proteases or kinases) .

- Binding assays:

- Negative controls: Use structurally similar but inactive analogs (e.g., N-methylpropanamide) to validate specificity .

Advanced: What strategies mitigate low yields in large-scale synthesis of this compound?

Answer:

Low yields often stem from poor solubility or competing reactions. Solutions:

- Solvent optimization: Use DMF or THF to enhance intermediate solubility during amidation .

- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min at 80°C vs. 6 hr conventional heating) while improving yield by 15–20% .

- Workup: Employ liquid-liquid extraction (ethyl acetate/water) to isolate the product from unreacted starting materials .

Basic: How to validate purity and quantify impurities in this compound?

Answer:

- HPLC: Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Detect impurities at 210 nm .

- LC-MS: Identify impurities (e.g., N-dealkylated byproducts) via fragmentation patterns .

- Limit tests: Follow ICH guidelines—impurities should not exceed 0.1% (w/w) for pharmacologically relevant studies .

Advanced: What computational tools predict the compound’s reactivity in novel reaction environments?

Answer:

- DFT calculations: Use Gaussian or ORCA to model transition states for amide bond hydrolysis or alkylation. B3LYP/6-31G* is suitable for energy profiling .

- MD simulations: Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation tendencies .

- Cheminformatics: Leverage tools like RDKit to generate synthetic accessibility scores and prioritize feasible derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.